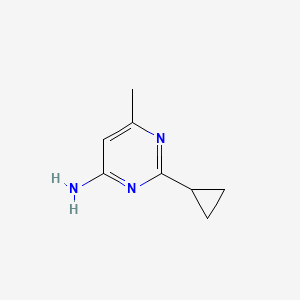
2-Cyclopropyl-6-methylpyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine and its derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be complex and requires careful control of reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-6-methylpyrimidin-4-amine can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . Another tool, “What is This?” (WIT), offers fully automated structure determination of small molecules concurrent with single crystal data collection and processing .
Chemical Reactions Analysis
Pyrimidines, including 2-Cyclopropyl-6-methylpyrimidin-4-amine, can undergo a variety of chemical reactions. These reactions can be studied using electroanalytical tools, which can investigate redox-active intermediates . Additionally, the Reaxys® database contains over 40 million chemical reaction entries, which can be used to study the chemical reactions of pyrimidines .
Aplicaciones Científicas De Investigación
Field
This compound is used in the field of Molecular Imaging .
Application
Molecular imaging has emerged as a powerful tool for clinical diagnosis. Several imaging modalities, including positron emission tomography (PET), single photon emission computed tomography (SPECT) and optical bioluminescence/fluorescence imaging, rely on the administration of molecular probes to acquire imaging signals .
Method of Application
The compound can be used as a bifunctional chelator (BFC) . BFCs serve as stable linkages between radionuclides and biovectors. The intelligent selection of a BFC is capable of labeling different radionuclides, which facilitates the simultaneous development of diagnostic and therapeutic radiopharmaceuticals .
Results
The resulting two imaging probes, [18F]AlF-3p-C-NETA-ePSMA-16 and [111In]In-3p-C-NETA-ePSMA-16, both exhibited targeting specificity toward PSMA-positive tumors .
2. Use in Anticancer Research
Field
This compound is used in the field of Anticancer Research .
Application
Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties .
Method of Application
To develop potent anticancer chemotherapeutic agents, researchers designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .
Results
Clonogenic long-term survival assays were performed to screen anticancer compounds .
3. Use in Chemical Synthesis
Field
This compound is used in the field of Chemical Synthesis .
Application
A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine .
Method of Application
The compound is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Results
The substituents had a significant impact on the course and efficiency of the reaction .
4. Use in Aurora Kinase A Inhibition
Field
This compound is used in the field of Aurora Kinase A Inhibition .
Method of Application
To develop potent anticancer chemotherapeutic agents, researchers designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .
Results
Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Safety And Hazards
The safety data sheet for 2-Cyclopropyl-6-methylpyrimidin-4-amine hydrochloride indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-cyclopropyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUXMHSXQGCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1463152.png)
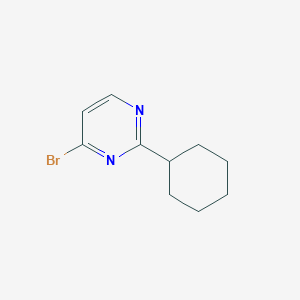

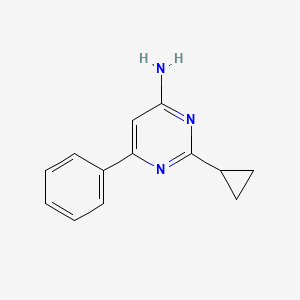
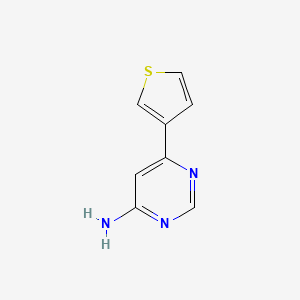
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)
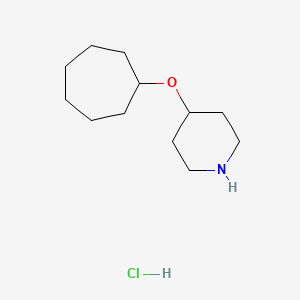
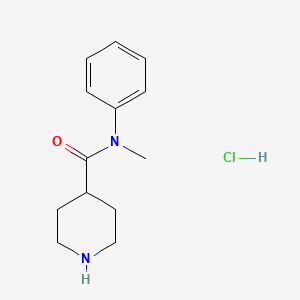
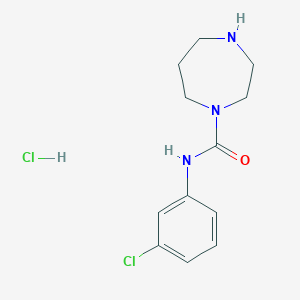
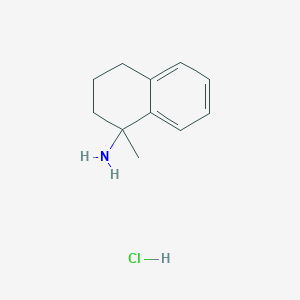
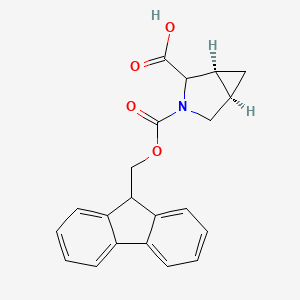
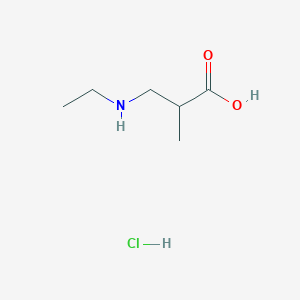
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)